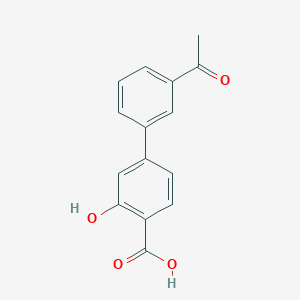

4-(3-Acetylphenyl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

4-(3-acetylphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(17)8-12/h2-8,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAVEJPZARANRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689739 | |

| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-60-2 | |

| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-hydroxybenzoic acid with 3-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: 4-(3-Acetylphenyl)-2-oxobenzoic acid.

Reduction: 4-(3-Hydroxyphenyl)-2-hydroxybenzoic acid.

Substitution: 4-(3-Nitrophenyl)-2-hydroxybenzoic acid (nitration product).

Scientific Research Applications

4-(3-Acetylphenyl)-2-hydroxybenzoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and acetyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 2-Hydroxybenzoic Acid Derivatives

(E)-5-((3-Acetylphenyl)diazenyl)-2-hydroxybenzoic acid (A3)

- Structure : Features a diazenyl (–N=N–) bridge linking the 3-acetylphenyl group to the benzoic acid core.

- Properties : Demonstrates dual inhibition of EGFR and COX-2 enzymes due to the electron-withdrawing diazenyl group, which enhances binding affinity to kinase domains .

- Key Difference : The diazenyl group introduces π-π stacking capabilities absent in 4-(3-acetylphenyl)-2-hydroxybenzoic acid, broadening its pharmacological applications.

4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid

- Structure: Contains a tert-butyl group (electron-donating), chloro substituent (electron-withdrawing), and amino linkage.

- Properties : Exhibits neuroprotective effects against oxidative stress in ischemic stroke models. The tert-butyl group enhances steric bulk, improving blood-brain barrier penetration .

- Key Difference: The amino linkage and halogen substituent differentiate its mechanism from the acetylphenyl analog, targeting oxidative stress pathways rather than enzyme inhibition.

Halogenated and Sulfonamide Derivatives

4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid

- Structure : Includes a sulfonamide group (–SO₂NH–) and nitro/chloro substituents.

- Properties : Predicted pKa of 2.77 suggests strong acidity, suitable for antimicrobial applications. The sulfonamide group enhances binding to bacterial efflux pumps .

- Key Difference : Sulfonamide and nitro groups increase molecular weight (372.74 g/mol) and polarity compared to the acetylphenyl analog, limiting lipid solubility .

5-(3-Acetylphenyl)-2-fluorobenzoic acid

- Structure : Fluorine atom at the 2-position.

- Properties : Fluorine’s electronegativity improves metabolic stability and bioavailability. This compound is explored in oncology for targeted drug delivery .

- Key Difference : Fluorine substitution versus hydroxylation alters electronic distribution, affecting intermolecular interactions.

Polymeric and Metal-Binding Derivatives

4-(3-Carboxypropanamido)-2-hydroxybenzoic acid monohydrate

- Structure : Contains a carboxypropanamido side chain (–NHCOCH₂CH₂COOH) and crystallizes as a hydrate.

- Properties : Forms a three-dimensional hydrogen-bonded network (O–H⋯O and N–H⋯O interactions), making it a ligand for metal complexes. The hydrate stabilizes the crystal lattice .

- Key Difference : The extended side chain enables chelation of metal ions, a feature absent in this compound.

Poly[4-(2-(4-(3-carboxyacrylamido)phenyl)-2-oxoethylamino)-2-hydroxybenzoic acid] (MSA)

- Structure : Polymerized via maleic anhydride polycondensation.

- Properties : Used in materials science for creating pH-responsive hydrogels. The carboxyacrylamido group introduces crosslinking sites .

- Key Difference: Polymer backbone versus monomeric structure shifts application focus from pharmacology to industrial materials.

Salts and Prodrug Derivatives

4-(3-Cyanoindol-1-yl)-2-hydroxybenzoic acid sodium salt

- Structure: Sodium salt form with a cyanoindolyl substituent.

- Properties : Enhanced aqueous solubility (critical for oral bioavailability) and xanthine oxidase inhibitory activity, useful in treating hyperuricemia .

- Key Difference: Ionic form and cyano group improve pharmacokinetics compared to the neutral acetylphenyl analog.

Q & A

Basic: What are the primary synthetic routes for 4-(3-Acetylphenyl)-2-hydroxybenzoic acid, and what are the critical reaction conditions to optimize yield?

Answer:

The synthesis typically employs a Friedel-Crafts acylation (FCA) strategy. A validated route involves reacting benzoyl chloride with acetophenone in the presence of AlCl₃ as a Lewis acid catalyst. Key considerations include:

- Temperature control (0–5°C) to minimize over-acylation or meta-substitution byproducts .

- Use of protecting groups (e.g., methyl ester for the hydroxyl group) to prevent side reactions at the 2-hydroxy position during acylation.

- Post-synthesis deprotection (e.g., acid hydrolysis) to regenerate the hydroxyl and carboxylic acid groups.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from unreacted substrates and isomers .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

Analytical workflows should combine:

- FTIR spectroscopy to identify functional groups:

- Broad peak at ~3400 cm⁻¹ (–OH stretching).

- Sharp C=O stretches at ~1680 cm⁻¹ (acetyl) and ~1700 cm⁻¹ (carboxylic acid) .

- ¹H/¹³C NMR to resolve substitution patterns:

- Aromatic protons (δ 7.2–8.1 ppm) distinguish ortho/para acetylphenyl configurations.

– Hydroxyl proton (δ ~12 ppm, broad) confirms acidic –OH presence.

- Aromatic protons (δ 7.2–8.1 ppm) distinguish ortho/para acetylphenyl configurations.

- HPLC (C18 column, 0.1% TFA in acetonitrile/water) for purity assessment (>98%) and detection of polar byproducts .

Advanced: What computational approaches are suitable for predicting hydrogen-bonding interactions and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) enable:

- Mapping molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites (e.g., hydroxyl and carbonyl groups) .

- HOMO-LUMO analysis to predict reactivity (ΔE < 3 eV suggests charge-transfer potential).

- Natural Bond Orbital (NBO) analysis to quantify intramolecular hydrogen bonds (e.g., O–H···O=C stabilization) .

- Molecular docking to simulate interactions with biological targets (e.g., enzymes with carboxyl-binding pockets).

Advanced: How can derivatives of this compound be designed for enhanced bioactivity, considering functional group modifications?

Answer:

Structure-activity relationship (SAR) strategies include:

- Azo coupling at the hydroxyl group (e.g., diazonium salts) to introduce pH-sensitive moieties for drug delivery .

- Esterification of the carboxylic acid to improve lipophilicity for membrane permeability.

- Substitution of the acetyl group with electron-withdrawing groups (e.g., –CF₃) to enhance binding to kinase targets (e.g., EGFR/HER2) .

- Co-crystallization studies to assess packing efficiency and solubility in material science applications.

Basic: What are the common challenges in chromatographic separation of this compound from reaction byproducts?

Answer:

Challenges arise from:

- Polar byproducts (e.g., unreacted benzoic acid derivatives) requiring gradient elution (5–50% acetonitrile in water).

- Isomeric contamination (e.g., 4-(4-acetylphenyl) isomer) resolved via reverse-phase HPLC with C18 columns .

- Acidic mobile phases (0.1% formic acid) to suppress carboxylic acid ionization and improve peak symmetry.

Advanced: How does the hydroxyl group at position 2 influence physicochemical properties, and how can this be exploited in material science?

Answer:

The 2-hydroxy group:

- Enhances hydrogen-bonding networks , promoting crystal lattice stability (relevant for co-crystal design) .

- Increases acidity (pKa ~2.5–3.0), enabling pH-responsive behavior in drug delivery systems .

- Facilitates chelation with metal ions (e.g., Fe³⁺, Cu²⁺) for catalytic or sensor applications.

- Modifies thermal stability (TGA analysis recommended to assess decomposition profiles).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.